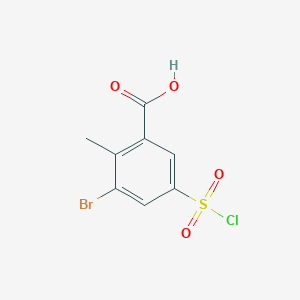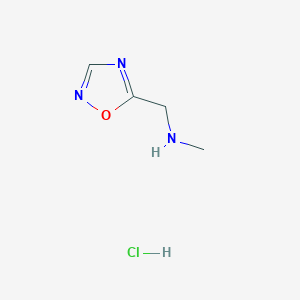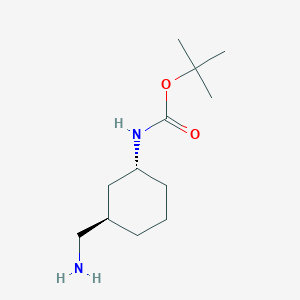
3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid
Descripción general
Descripción
Chemical Reactions Analysis
As a benzoic acid derivative, this compound could participate in a variety of chemical reactions. The bromo and chlorosulfonyl groups are good leaving groups, which means they could be replaced by other groups in substitution reactions. The carboxylic acid group could react with bases, forming salts, or with alcohols, forming esters .Aplicaciones Científicas De Investigación
Synthesis and Intermediate Use in Drug Development
3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid and its derivatives play a crucial role as intermediates in the synthesis of various compounds. For example, Cao Sheng-li (2004) describes the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, an intermediate for anti-cancer drugs inhibiting thymidylate synthase, using a process that starts with 2-amino-5-methylbenzoic acid (Cao Sheng-li, 2004). Similarly, Bunnett and Rauhut (2003) detail the synthesis of 2-bromo-3-methylbenzoic acid, demonstrating the importance of halogenation in creating pharmaceutical intermediates (J. Bunnett & M. M. Rauhut, 2003).
Applications in Photodynamic Therapy
Another application is in photodynamic therapy for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds with significant potential as Type II photosensitizers in photodynamic therapy, where derivatives of 3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid may play a role (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of compounds related to 3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid are also significant. For instance, Zheng Jian-hong (2012) reports on the synthesis and characterization of chlorantraniliprole, a process that includes the use of 2-amino-5-chloro-3-methylbenzoic acid (Zheng Jian-hong, 2012).
Development of Antifungal Agents
In the field of antifungal agents, Lena Trifonov et al. (2020) report on the creation of novel polyfunctional arenesulfonamides from 3-amino-5-bromobenzoic acid, showing potential as fungicides against skin diseases caused by Malassezia furfur (Lena Trifonov et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
3-bromo-5-chlorosulfonyl-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO4S/c1-4-6(8(11)12)2-5(3-7(4)9)15(10,13)14/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIDNFMMXILSRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)S(=O)(=O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1444163.png)

![tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate](/img/structure/B1444165.png)



![4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B1444171.png)






